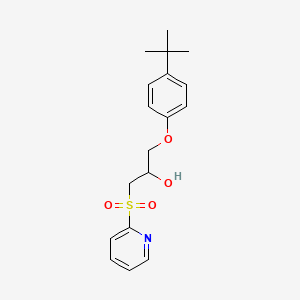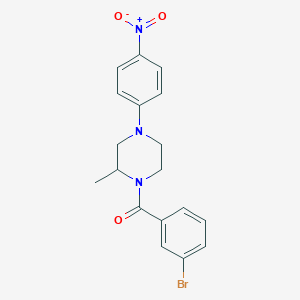![molecular formula C21H17Cl2N3 B4967366 4-chloro-N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}aniline](/img/structure/B4967366.png)
4-chloro-N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}aniline is a chemical compound that has been the subject of numerous scientific studies due to its potential applications in various fields. It is a benzimidazole derivative that has shown promising results in scientific research related to cancer treatment, as well as other medical and biological applications.
Wirkmechanismus
The mechanism of action of 4-chloro-N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}aniline is not fully understood, but it has been hypothesized that it may act by inhibiting the activity of enzymes involved in DNA replication and cell division, leading to the inhibition of cancer cell growth. It has also been suggested that it may act by inducing apoptosis, or programmed cell death, in cancer cells. Further studies are needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
4-chloro-N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}aniline has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. Studies have shown that it can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to exhibit antibacterial and antifungal activity, as well as anti-inflammatory properties. Additionally, it has been studied for its potential use as a fluorescent probe for imaging and detection of biomolecules.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-chloro-N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}aniline in lab experiments is its potential as a therapeutic agent for cancer and other diseases. It has also been shown to exhibit antibacterial and antifungal activity, as well as anti-inflammatory properties, making it a versatile compound for various applications. However, limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully elucidate its mechanism of action and potential side effects.
Zukünftige Richtungen
For research on 4-chloro-N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}aniline include further studies on its mechanism of action and potential side effects, as well as optimization of the synthesis method to improve yield and purity of the compound. Additionally, studies on its potential use as a therapeutic agent for neurological disorders and other diseases should be conducted. Further research on its antibacterial, antifungal, and anti-inflammatory properties may also lead to new applications for this compound.
Synthesemethoden
The synthesis of 4-chloro-N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}aniline involves the reaction of 4-chlorobenzylamine with 4-chloro-2-nitroaniline in the presence of a reducing agent such as iron powder or tin (II) chloride. The resulting intermediate is then reacted with 1,2-diaminobenzene in the presence of a catalyst such as palladium on carbon to yield the final product. This synthesis method has been optimized and modified in various studies to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}aniline has been the subject of numerous scientific studies due to its potential applications in various fields. It has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells in vitro and in vivo. Additionally, it has been studied for its potential use as an antibacterial and antifungal agent, as well as for its anti-inflammatory properties. Other potential applications include its use as a fluorescent probe for imaging and detection of biomolecules, and as a potential therapeutic agent for neurological disorders.
Eigenschaften
IUPAC Name |
4-chloro-N-[[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2N3/c22-16-7-5-15(6-8-16)14-26-20-4-2-1-3-19(20)25-21(26)13-24-18-11-9-17(23)10-12-18/h1-12,24H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAQCFPLKORLYOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)CNC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-N-({1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}methyl)aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B4967284.png)
![potassium 3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B4967291.png)


![N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-bromobenzamide](/img/structure/B4967298.png)
![N-({[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4967304.png)
![2-{[4-(aminosulfonyl)phenyl]amino}-3,5-dinitrobenzoic acid](/img/structure/B4967311.png)


![5-{3-bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4967337.png)
![6-[bis(5-methyl-2-furyl)methyl]-7-nitro-2,3-dihydro-1,4-benzodioxine](/img/structure/B4967344.png)
![5-{5-chloro-2-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4967357.png)
![methyl 4-{[(3-amino-3-oxopropyl)(benzyl)amino]carbonyl}benzoate](/img/structure/B4967364.png)
![N-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)methanesulfonamide](/img/structure/B4967370.png)